molecular formula C21H41NaO6S B12663632 Sodium 2-hydroxy-3-sulphonatopropyl stearate CAS No. 3694-95-9

Sodium 2-hydroxy-3-sulphonatopropyl stearate

Cat. No.: B12663632
CAS No.: 3694-95-9
M. Wt: 444.6 g/mol
InChI Key: WVDWRWXSDUZGLV-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3-sulphonatopropyl stearate is a chemical compound with the molecular formula C21H41NaO6S and a molecular weight of 444.60141 . It is a surfactant, which means it can reduce the surface tension of liquids, making it useful in various industrial and scientific applications. This compound is known for its excellent emulsifying, dispersing, and wetting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-sulphonatopropyl stearate involves several steps. One common method includes the reaction of stearic acid with epichlorohydrin to form an intermediate, which is then reacted with sodium bisulfite to introduce the sulfonate group . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The process often involves continuous monitoring and adjustments to optimize the reaction conditions and maximize the yield.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-3-sulphonatopropyl stearate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Sodium 2-hydroxy-3-sulphonatopropyl stearate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-sulphonatopropyl stearate involves its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic stearate chain interacts with non-polar substances. This dual interaction allows the compound to effectively emulsify and disperse various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .

Comparison with Similar Compounds

Uniqueness: Sodium 2-hydroxy-3-sulphonatopropyl stearate is unique due to its combination of a long hydrophobic stearate chain and a hydrophilic sulfonate group. This structure provides excellent emulsifying and dispersing properties, making it more effective in certain applications compared to other surfactants .

Properties

CAS No.

3694-95-9

Molecular Formula

C21H41NaO6S

Molecular Weight

444.6 g/mol

IUPAC Name

sodium;2-hydroxy-3-octadecanoyloxypropane-1-sulfonate

InChI

InChI=1S/C21H42O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28(24,25)26;/h20,22H,2-19H2,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

WVDWRWXSDUZGLV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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